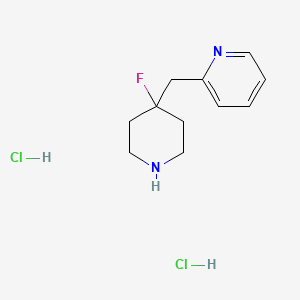

2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

2-[(4-fluoropiperidin-4-yl)methyl]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-11(4-7-13-8-5-11)9-10-3-1-2-6-14-10;;/h1-3,6,13H,4-5,7-9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPNBFDLDCHESZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=N2)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor® or other fluorinating agents.

Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially on the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride is used in various scientific research applications, including:

Medicinal Chemistry: As a building block for the synthesis of potential therapeutic agents.

Pharmacology: Studying the interaction of fluorinated compounds with biological targets.

Chemical Biology: Investigating the role of fluorine in modulating biological activity.

Industrial Chemistry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to modulation of the target’s activity, resulting in the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of the target compound with analogous piperidine/pyridine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride | 1555381-47-9 | C₁₁H₁₄FN₂·2HCl | ~261.16 | Fluorinated piperidine, pyridine, HCl salt |

| 4-[(2-Piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride | 1992996-26-5 | C₁₄H₂₀Cl₂N₄ | 333.25 | Piperidine, imidazole, pyridine, HCl salt |

| (4-Pyridylmethyl)hydrazine dihydrochloride | 3382-62-5 | C₆H₁₂Cl₂N₃ | 205.09 | Hydrazine, pyridine, HCl salt |

| [(4-Fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride | 2306264-65-1 | C₈H₁₉Cl₂FN₂ | 233.15 | Fluorinated piperidine, dimethylamine, HCl salt |

| 4-Methylpiperidine hydrochloride | 42796-28-1 | C₆H₁₃N·HCl | 135.64 | Piperidine, methyl, HCl salt |

Key Observations :

- Fluorination : Only the target compound and [(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride (CAS: 2306264-65-1) feature a fluorine atom on the piperidine ring, which is associated with increased lipophilicity and metabolic stability .

- Salt Form : All compounds except 4-methylpiperidine hydrochloride are dihydrochloride salts, enhancing solubility for pharmacological applications .

Biological Activity

2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride, also known by its CAS number 2173999-06-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHClFN

- Molecular Weight : 230.71 g/mol

- Structure : The compound features a pyridine ring substituted with a piperidine moiety that contains a fluorine atom.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized to act on neurotransmitter receptors and enzymes involved in signal transduction pathways, which could lead to therapeutic effects in conditions such as anxiety, depression, and other neuropsychiatric disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, it has shown inhibition of cell proliferation in assays targeting specific kinases involved in tumor growth.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Moderate inhibition |

| HeLa (Cervical Cancer) | 8.3 | Significant inhibition |

| MCF7 (Breast Cancer) | 12.1 | Moderate inhibition |

Pharmacological Effects

Research indicates that the compound may also possess anti-inflammatory properties, as evidenced by its ability to reduce cytokine production in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Anticancer Activity : A study focused on the compound's effect on A549 lung cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC value of approximately 10.5 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Neuropharmacological Effects : In a separate study examining its effects on neurotransmitter systems, the compound exhibited affinity for serotonin and dopamine receptors, suggesting its potential as an antidepressant or anxiolytic agent. Behavioral assays in rodent models indicated reduced anxiety-like behaviors at doses correlating with receptor binding affinities.

Research Findings

Recent findings have emphasized the importance of structural modifications in enhancing the biological activity of similar compounds. The fluorine substitution on the piperidine ring appears to enhance receptor selectivity and potency, making it a valuable scaffold for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.